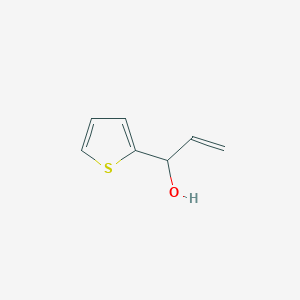

2-Thiophenemethanol, alpha-ethenyl-

Description

Significance of Thiophene (B33073) Derivatives in Contemporary Organic Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, exhibits properties that are comparable to benzene (B151609). wikipedia.orgbritannica.com This similarity, often referred to as bioisosterism, allows for the substitution of a benzene ring with a thiophene ring in many biologically active compounds without a loss of activity. chemeurope.comslideshare.netwikipedia.org This has led to the extensive use of thiophene derivatives in the development of pharmaceuticals and agrochemicals. wikipedia.org Notable examples include the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, a thiophene analog of piroxicam. chemeurope.com

Beyond medicinal chemistry, thiophene derivatives are crucial in materials science. nih.gov Polymers incorporating thiophene units, known as polythiophenes, can become electrically conductive upon partial oxidation, classifying them as "organic metals". chemeurope.com This property has driven their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic semiconductors. nih.gov The reactivity of the thiophene ring, particularly its susceptibility to electrophilic substitution at the carbon atoms adjacent to the sulfur, makes it a valuable intermediate in organic synthesis. chemeurope.com

Structural Classification and Precise Nomenclature of 2-Thiophenemethanol (B153580), alpha-ethenyl- (e.g., 1-(thiophen-2-yl)prop-2-en-1-ol)

The compound of focus, 2-Thiophenemethanol, alpha-ethenyl-, belongs to the class of alpha-substituted thiophenemethanols. Its structure consists of a thiophene ring connected at the 2-position to a methanol (B129727) group, where the alpha-carbon (the carbon atom of the methanol group) is further substituted with an ethenyl (vinyl) group.

The precise and unambiguous nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 1-(thiophen-2-yl)prop-2-en-1-ol . This name systematically describes the molecular structure: a three-carbon "prop" chain with a double bond ("en") starting at position 2, and a hydroxyl group ("-ol") at position 1. This entire propenol group is attached to the thiophene ring at its second position.

Below is a table detailing the various names and identifiers for this compound:

| Identifier Type | Identifier |

| Common Name | 2-Thiophenemethanol, alpha-ethenyl- |

| IUPAC Name | 1-(thiophen-2-yl)prop-2-en-1-ol |

| CAS Registry Number | Not available |

Overview of Academic Research Trajectories for Alpha-Substituted Thiophenemethanols

Research into alpha-substituted thiophenemethanols has been diverse, spanning areas from synthetic methodology to the exploration of their biological and material properties. A significant area of investigation has been their synthesis, often involving the reaction of a 2-thienyl Grignard reagent with an appropriate aldehyde.

Another key research direction is the use of these compounds as intermediates for more complex molecules. For instance, α-substituted 2-thiopheneacetic acid derivatives, which can be synthesized from related thiophenemethanol precursors, are valuable in the chemical modification of antibiotics like penicillin and cephalosporin. google.com

Furthermore, the reactivity of the hydroxyl group and the adjacent vinyl group in compounds like 1-(thiophen-2-yl)prop-2-en-1-ol opens avenues for a variety of chemical transformations. These can include oxidation, reduction, esterification, and polymerization reactions, leading to a wide range of novel thiophene-containing molecules with potentially interesting properties. The synthesis of new trans 2-(thiophen-2-yl)vinyl heteroaromatic iodides has been reported, showcasing high nonlinear optical (NLO) properties, which are promising for applications in second-harmonic generation imaging. researchgate.net

The table below summarizes some related thiophene derivatives and their key research applications:

| Compound Name | CAS Number | Key Research Application |

| 2-Thiophenemethanol | 636-72-6 | Building block in pharmaceutical and organic synthesis. lookchem.comchemicalbook.com |

| 1-(Thiophen-2-yl)propan-1-one | 13679-75-9 | Chemical intermediate. boronmolecular.comnih.gov |

| 1-(Thiophen-2-yl)propan-2-one | 15022-18-1 | Chemical intermediate. |

| 2-methyl-1-(thiophen-2-yl)propan-1-ol | 74641-40-0 | Chemical intermediate. sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H8OS |

|---|---|

Molecular Weight |

140.2 g/mol |

IUPAC Name |

1-thiophen-2-ylprop-2-en-1-ol |

InChI |

InChI=1S/C7H8OS/c1-2-6(8)7-4-3-5-9-7/h2-6,8H,1H2 |

InChI Key |

KBOCSKAFLHCJRP-UHFFFAOYSA-N |

SMILES |

C=CC(C1=CC=CS1)O |

Canonical SMILES |

C=CC(C1=CC=CS1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Thiophenemethanol, Alpha Ethenyl

Regioselective and Stereoselective Synthesis Approaches for Alpha-Ethenyl Functionalization

The introduction of the ethenyl group at the alpha-position of 2-thiophenemethanol (B153580) necessitates sophisticated synthetic strategies to ensure the correct placement and, where required, chirality of the final product.

Asymmetric Synthesis Strategies toward Chiral Thiophenemethanol Derivatives

The creation of chiral centers in thiophenemethanol derivatives is of significant interest for pharmaceutical applications. One of the most effective methods for achieving this is through the asymmetric reduction of a precursor ketone, such as 2-acetylthiophene (B1664040). Enzymatic reductions, in particular, offer high enantioselectivity.

Enzymes like alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are widely used for the asymmetric reduction of ketones. tubitak.gov.tr For instance, the enzymatic reduction of acetophenone (B1666503) and its derivatives using whole cells from edible plants like Lens culinaris (lentil) has been shown to produce chiral alcohols with high enantiomeric excess (68–99%). khanacademy.org The stereochemical outcome of these reductions can often be predicted by Prelog's rule and can be influenced by reaction conditions such as pH. khanacademy.org

Similarly, alcohol dehydrogenases from various microorganisms, such as Ralstonia sp. and Lactobacillus brevis, have been successfully employed in the stereoselective reduction of a range of prochiral ketones, including sterically demanding substrates. mdpi.compearson.com Engineered carbonyl reductases have also been developed to enhance activity and selectivity towards bulky ketones, which is relevant for the reduction of substituted acetylthiophenes. youtube.com The enantioselectivity of these enzymatic reductions can be influenced by the electronic properties of substituents on the aromatic ring. masterorganicchemistry.com

While direct enzymatic reduction of a precursor like 1-(thiophen-2-yl)prop-2-en-1-one (B2894955) would be the most straightforward route to chiral 2-thiophenemethanol, alpha-ethenyl-, the more established approach involves the asymmetric reduction of a saturated ketone precursor, followed by the introduction of the double bond. A plausible route would involve the asymmetric reduction of 2-acetylthiophene to the corresponding chiral 1-(thiophen-2-yl)ethanol, which would then be further elaborated to the target molecule.

Table 1: Examples of Enzymatic Reduction of Acetophenone Derivatives This table is interactive. Click on the headers to sort the data.

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Lens culinaris | Acetophenone | (R) or (S) | 68–99% | khanacademy.org |

| E. coli/RasADH | 1,4-Diphenylbutane-1,4-dione | (1S,4S) | >99% | mdpi.com |

| ADT-LB and ADH-T | p-Substituted Acetophenones | (S) or (R) | High | pearson.com |

Organometallic Catalysis in Alpha-Position Functionalization

Organometallic catalysis, particularly with palladium, offers a powerful tool for the formation of carbon-carbon bonds at the alpha-position of carbonyl compounds. google.comusc.gal While direct alpha-vinylation of an alcohol like 2-thiophenemethanol is challenging, a more common approach involves the alpha-vinylation of a ketone precursor.

The palladium-catalyzed alpha-vinylation of ketones has been successfully achieved using vinyl bromides, triflates, or tosylates as the vinyl source. google.comusc.gal This reaction typically employs a palladium catalyst with a bulky phosphine (B1218219) ligand, such as tri-tert-butylphosphine, and a strong base like lithium hexamethyldisilazide (LHMDS). google.com The subsequent reduction of the resulting vinyl ketone would yield the target alpha-ethenyl alcohol.

Alternatively, palladium-catalyzed cross-coupling reactions can be used to construct the thiophene (B33073) ring itself with the desired substitution pattern. For example, thiophene derivatives with multiple substitutions can be prepared from a core molecule like vinylidene bromide derived from thiophene-2-carboxaldehyde, through sequential Suzuki-Miyaura coupling and C-H arylation reactions. google.com Palladium-catalyzed coupling of allylic acetates with vinylstannanes is another method that could be adapted to synthesize related structures, typically proceeding with inversion of stereochemistry. wikipedia.org

Precursor-Based Synthetic Routes to the Alpha-Ethenyl Moiety

Utilization of 2-Acetylthiophene Derivatives and Related Building Blocks

2-Acetylthiophene is a readily available and versatile starting material for the synthesis of 2-thiophenemethanol, alpha-ethenyl-. mdpi.com A common strategy involves the Mannich reaction, which is a three-component condensation of an active hydrogen compound (like 2-acetylthiophene), an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.org

The Mannich reaction with 2-acetylthiophene, methylamine (B109427) hydrochloride, and paraformaldehyde, for instance, yields 3-N-methylamino-1-(2-thienyl)-1-propanone hydrochloride, a key intermediate for some pharmaceuticals. google.com The resulting Mannich base, a β-amino-ketone, can undergo elimination of the amine group upon treatment with a base to form an α,β-unsaturated ketone. Subsequent reduction of the ketone functionality would then provide the desired alpha-ethenyl-2-thiophenemethanol.

Table 2: Mannich Reaction with 2-Acetylthiophene This table is interactive. Click on the headers to sort the data.

| Amine | Aldehyde | Product | Reference |

|---|---|---|---|

| Methylamine hydrochloride | Paraformaldehyde | 3-N-methylamino-1-(2-thienyl)-1-propanone hydrochloride | google.com |

| Various primary and secondary amines | Formaldehyde | Various aminomethylated 8-hydroxyquinolines | nih.gov |

Transformation from Prop-2-yn-1-ol Scaffolds

An alternative approach involves the use of a prop-2-yn-1-ol scaffold. The synthesis would begin with a 2-thienyl substituted propargyl alcohol. This alkyne can then be selectively reduced to a cis-alkene using a "poisoned" catalyst, most notably Lindlar's catalyst. khanacademy.orgpearson.comyoutube.commasterorganicchemistry.comthieme-connect.deyoutube.com

Lindlar's catalyst consists of palladium supported on calcium carbonate or barium sulfate (B86663) and treated with a catalyst poison such as lead acetate (B1210297) and quinoline. khanacademy.orgmasterorganicchemistry.com This deactivation prevents the complete reduction of the alkyne to an alkane, stopping the reaction at the alkene stage. khanacademy.org The hydrogenation occurs with syn-stereochemistry, leading exclusively to the cis-isomer of the alkene. masterorganicchemistry.com

The required 2-thienyl substituted propargyl alcohol could be synthesized through the reaction of 2-lithiothiophene with propargyl aldehyde or by the addition of a propargyl Grignard reagent to 2-thiophenecarboxaldehyde.

Derivatization from 2-Thiophenemethanol

Direct derivatization of 2-thiophenemethanol presents another synthetic avenue. One plausible, though less direct, strategy involves a two-step sequence of oxidation followed by olefination. 2-Thiophenemethanol can be oxidized to 2-thiophenecarboxaldehyde using a variety of standard oxidizing agents. The resulting aldehyde can then be converted to the alpha-ethenyl group via a Wittig reaction or a Horner-Wadsworth-Emmons reaction.

Another classical approach for introducing unsaturation is through a halogenation-elimination sequence. This would involve converting the hydroxyl group of 2-thiophenemethanol to a good leaving group, followed by the introduction of a two-carbon unit (e.g., via a Grignard reaction with vinylmagnesium bromide on a precursor aldehyde). A more direct, albeit potentially challenging, route would be the Williamson ether synthesis, reacting the sodium salt of 2-thiophenemethanol with a vinyl halide. However, the reactivity of vinyl halides in SN2 reactions is generally low, which could limit the efficiency of this method.

Chalcone-Related Synthetic Pathways for Prop-2-en-1-one Precursors (e.g., Claisen-Schmidt condensation)

The synthesis of precursors for α-ethenyl-2-thiophenemethanol, specifically thiophene-containing chalcones (1,3-diaryl-2-propen-1-ones), is frequently accomplished through the Claisen-Schmidt condensation. This classic and versatile reaction involves the base- or acid-catalyzed aldol (B89426) condensation between a substituted acetophenone and an aromatic aldehyde, followed by a dehydration step to yield the characteristic α,β-unsaturated ketone scaffold. nih.govresearchgate.net The reaction is a cornerstone for creating a diverse range of chalcone (B49325) derivatives, which serve as the key prop-2-en-1-one precursors. journaljpri.comnih.gov

The general mechanism for the base-catalyzed Claisen-Schmidt condensation begins with the deprotonation of the α-carbon of an acetophenone by a base (e.g., hydroxide) to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to form the stable, conjugated chalcone structure. researchgate.net

In the context of thiophene-based precursors, the Claisen-Schmidt condensation can be performed in two primary ways:

Reacting a thiophene carboxaldehyde with a substituted acetophenone. journaljpri.com

Reacting an acetylthiophene with a substituted benzaldehyde. utm.my

Various catalytic systems and reaction conditions have been explored to optimize the synthesis of these precursors. Commonly, the reaction is carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). utm.myacs.org Reaction times can range from a few hours to several days at temperatures from ambient to reflux. nih.gov Alternative and "green" chemistry approaches have also been investigated, including the use of micellar media or different catalysts to improve yields and product purity. acs.org

Research has demonstrated the successful synthesis of a variety of thiophene-containing chalcones using these methods. For instance, studies have reported the condensation of thiophene-2-carbaldehyde (B41791) with different substituted acetophenones to produce a series of chalcones. journaljpri.com Similarly, halogenated acetylthiophenes have been reacted with various heterocyclic aldehydes, including thiophene-2-carboxaldehyde, in the presence of NaOH to form the corresponding chalcones. utm.my The choice of substituents on either the acetophenone or the aldehyde ring can significantly influence the reaction outcome and the properties of the resulting precursor molecule.

Table 1: Synthesis of Thiophene-Containing Chalcones via Claisen-Schmidt Condensation This table presents examples of thiophene-based chalcone synthesis, detailing the specific reactants and conditions used.

| Acetyl Compound | Aldehyde Compound | Catalyst/Base | Solvent | Reaction Time/Temp | Yield | Reference |

|---|---|---|---|---|---|---|

| Substituted Acetophenones | Thiophene-2-carbaldehyde | NaOH | Ethanol | Not Specified | Good | journaljpri.com |

| 2-Acetyl-5-chlorothiophene | 2-Thiophene carboxaldehyde | NaOH | Ethanol | Not Specified | Not Specified | utm.my |

| 3-Acetyl-2,5-dichlorothiophene | 2-Thiophene carboxaldehyde | NaOH | Ethanol | Not Specified | Not Specified | utm.my |

| Acetophenone | Benzaldehyde | NaOH | Methanol | 2 days (rt) | Moderate to Good | nih.gov |

| Substituted Aromatic Ketones | Benzo[b]thiophene carbaldehyde | KOH or Pyrrolidine | Not Specified | Not Specified | Not Specified | researchgate.net |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Thiophenemethanol, Alpha Ethenyl

Reactivity at the Alpha-Carbon and Hydroxyl Group

The presence of a secondary allylic alcohol functionality is central to the reactivity of 2-Thiophenemethanol (B153580), alpha-ethenyl-. This arrangement allows for a variety of transformations at both the hydroxyl group and the adjacent carbon atom.

Functional Group Interconversions of the Alcohol Moiety

The alcohol moiety can undergo several functional group interconversions. Oxidation is a key reaction, though its outcome can be influenced by the nature of the oxidant and the presence of the thiophene (B33073) ring. The oxidation of thiophenes can lead to thiophene 1-oxides or 1,1-dioxides, which are themselves reactive species. researchgate.net For substrates containing both a double bond and a thiophene ring, such as cyclopentenylthiophenes, oxidation with reagents like meta-chloroperoxybenzoic acid (mCPBA) can result in a mixture of products, including epoxides and sulfoxides. udes.edu.co The regioselectivity of the oxidation is dependent on factors like steric hindrance and the electronic properties of the substrate. udes.edu.co

For the specific oxidation of the allylic alcohol, various methods are available. Palladium-catalyzed oxidation of allylic alcohols can yield α,β-unsaturated aldehydes and ketones. nih.govrsc.org Furthermore, gold nanoparticle catalysts have been shown to be effective for the oxidation of alcohols. udes.edu.co

Beyond oxidation, the hydroxyl group can be converted into other functionalities. The direct reaction of allylic alcohols can lead to the formation of allylic amines in the presence of a chiral iridium complex. libretexts.org This process is significant for the synthesis of nitrogen-containing heterocyclic compounds. libretexts.org Similarly, etherification reactions are also possible, expanding the synthetic utility of this scaffold.

Reactions Involving the Terminal Ethenyl (Vinyl) Moiety

The terminal vinyl group is susceptible to a range of addition and substitution reactions characteristic of alkenes. The palladium-catalyzed Heck reaction, for example, can be employed with allylic alcohols to form new carbon-carbon bonds, leading to the synthesis of α,β-unsaturated aldehydes and ketones. nih.govrsc.org

Allylic substitution reactions represent another important class of transformations. These reactions, often catalyzed by transition metals like palladium or iridium, involve the substitution of the hydroxyl group (or a derivative) with a nucleophile. libretexts.org The regioselectivity of these substitutions, leading to either linear or branched products, can often be controlled by the choice of catalyst and ligands. libretexts.org

Polymerization of the vinyl group is also a potential reaction pathway. Thiophene-containing polymers are of significant interest due to their conductive properties. helsinki.fi The polymerization can proceed through various mechanisms, including cationic ring-opening polymerization of thiophene-bearing monomers or through direct polymerization of the vinyl group. helsinki.finih.gov

Reactivity of the Thiophene Ring System

The thiophene ring in 2-Thiophenemethanol, alpha-ethenyl- is an electron-rich aromatic system, making it prone to electrophilic substitution and amenable to modern cross-coupling methodologies.

Electrophilic Aromatic Substitution Patterns on the Thiophene Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction of thiophenes. The thiophene ring is more reactive than benzene (B151609) towards electrophiles, and substitution typically occurs at the C2 (α) position. frontiersin.org In the case of 2-Thiophenemethanol, alpha-ethenyl-, the C2 position is already substituted. Therefore, the directing effect of the α-ethenyl-methanol substituent dictates the position of further substitution.

The substituent itself contains both an alcohol and a vinyl group. The oxygen of the alcohol group, through its lone pairs, can donate electron density to the ring, acting as an activating group and directing incoming electrophiles to the ortho and para positions (C3 and C5 in this case). The vinyl group is also generally considered to be weakly activating and ortho, para-directing. Given these factors, the α-ethenyl-methanol group is expected to be an activating substituent, directing further electrophilic attack to the C5 position primarily, due to reduced steric hindrance compared to the C3 position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Metal-Catalyzed Coupling Reactions for Thiophene Diversification

Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of thiophenes. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex π-conjugated systems. frontiersin.org

Several types of coupling reactions are applicable, including:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide or triflate and is a versatile method for creating C-C bonds. frontiersin.org

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide.

Heck Coupling: As mentioned earlier, this reaction can occur at the vinyl group, but it can also be used to couple the thiophene ring with alkenes. nih.govrsc.org

These reactions can be used to introduce a wide variety of substituents onto the thiophene nucleus, typically at the C5 position, further diversifying the chemical space accessible from 2-Thiophenemethanol, alpha-ethenyl-.

Intramolecular Cyclizations and Rearrangement Processes

The juxtaposition of the alcohol, vinyl group, and thiophene ring in 2-Thiophenemethanol, alpha-ethenyl- creates opportunities for intramolecular reactions. Acid-catalyzed cyclization is a plausible pathway, where the hydroxyl group could be protonated and eliminated to form a stabilized allylic cation. This cation could then be attacked by the electron-rich thiophene ring to form a new fused ring system.

Another possibility involves the participation of the vinyl group in a cyclization reaction. For instance, Brønsted acid-promoted intramolecular cyclization of molecules containing both a vinyl group and an acetophenone (B1666503) has been shown to produce polysubstituted indenes. rsc.org By analogy, under appropriate conditions, the vinyl group of 2-Thiophenemethanol, alpha-ethenyl- could participate in a similar cyclization event.

Furthermore, intramolecular reactions involving the sulfur atom of the thiophene ring are also conceivable. For example, intramolecular aziridination has been observed in but-3-ene-1-sulfonamide, leading to a bicyclic product. nih.gov While a different system, it highlights the potential for the heteroatom and an adjacent double bond to participate in cyclization.

Rearrangement reactions of allylic alcohols are also known to occur. For instance, hot water has been shown to catalyze the 1,n-rearrangement of allylic alcohols. organic-chemistry.org Such a rearrangement in 2-Thiophenemethanol, alpha-ethenyl- could potentially lead to isomeric structures.

Mechanistic Studies of Transformation Pathways

The chemical behavior of 2-Thiophenemethanol, alpha-ethenyl-, also known as 2-(1-hydroxyallyl)thiophene, is dictated by the interplay of its three key functional groups: the thiophene ring, the allylic alcohol moiety, and the terminal vinyl group. Mechanistic studies on this compound and its close analogs reveal several potential transformation pathways, primarily involving acid-catalyzed reactions, electrophilic additions to the double bond, and oxidation or reduction of the alcohol and thiophene functionalities.

Under acidic conditions, 2-Thiophenemethanol, alpha-ethenyl- is susceptible to dehydration. The generally accepted mechanism for the acid-catalyzed dehydration of secondary alcohols, such as this one, proceeds through an E1 (elimination, unimolecular) pathway. The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form a good leaving group, water. chemguide.co.ukyoutube.com The departure of the water molecule results in the formation of a secondary carbocation, which is resonance-stabilized by the adjacent vinyl group and the electron-rich thiophene ring. The subsequent deprotonation from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) leads to the formation of a conjugated diene. The stability of the carbocation intermediate is a crucial factor in this pathway. chemguide.co.uk

An alternative, albeit less likely for secondary alcohols, is the E2 (elimination, bimolecular) mechanism, which is more common for primary alcohols. chemguide.co.uk This pathway involves a concerted step where a base abstracts a proton while the leaving group departs simultaneously, avoiding the formation of a discrete carbocation intermediate.

The vinyl group in 2-Thiophenemethanol, alpha-ethenyl- makes the molecule susceptible to electrophilic addition reactions. The carbon-carbon double bond acts as a nucleophile, attacking an electrophile. savemyexams.com For instance, the addition of hydrogen halides (HX) would proceed via the formation of a carbocation intermediate. The initial protonation of the double bond will preferentially occur at the terminal carbon to form the more stable secondary carbocation, which is also stabilized by the adjacent thiophene ring. The subsequent attack of the halide ion (X⁻) on the carbocation yields the corresponding haloalkane. Similarly, halogenation with X₂ (e.g., Br₂) would proceed through a cyclic halonium ion intermediate, followed by backside attack by the halide ion, typically resulting in an anti-addition product. savemyexams.com

The presence of the vinyl group also opens up the possibility of polymerization. Cationic polymerization can be initiated by a strong acid, which protonates the vinyl group to generate a carbocation. This cation can then attack the double bond of another monomer molecule, propagating the polymer chain. The reactivity and mechanism of such a polymerization would be influenced by the nature of the initiator and reaction conditions.

The sulfur atom in the thiophene ring can undergo oxidation. Strong oxidizing agents can oxidize the sulfur to a sulfoxide (B87167) and further to a sulfone (thiophene-S,S-dioxide). rsc.org For instance, hydrogen peroxide in the presence of a suitable catalyst can be used for such transformations. The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. nih.govnih.gov The oxidation of the thiophene ring generally deactivates it towards electrophilic substitution.

The allylic alcohol group can be oxidized to the corresponding α,β-unsaturated ketone, (1-(thiophen-2-yl)prop-2-en-1-one). This transformation can be achieved using various oxidizing agents. The mechanism of oxidation will depend on the specific reagent used. For example, with reagents like pyridinium (B92312) chlorochromate (PCC), the reaction proceeds via the formation of a chromate (B82759) ester followed by an elimination step. youtube.com

Conversely, the vinyl group can be reduced. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) would reduce the carbon-carbon double bond to a single bond, yielding 2-(1-hydroxypropyl)thiophene. The mechanism involves the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond.

Table 1: Plausible Transformation Pathways and Mechanistic Details

| Transformation Pathway | Reagents and Conditions | Key Intermediates | Mechanistic Notes |

| Acid-Catalyzed Dehydration | Conc. H₂SO₄ or H₃PO₄, heat | Resonance-stabilized secondary carbocation | Follows an E1 mechanism. The stability of the carbocation is enhanced by the vinyl group and thiophene ring. chemguide.co.ukyoutube.com |

| Electrophilic Addition (Hydrohalogenation) | HX (e.g., HBr, HCl) | Secondary carbocation | Follows Markovnikov's rule, with the initial protonation yielding the more stable carbocation. savemyexams.com |

| Electrophilic Addition (Halogenation) | X₂ (e.g., Br₂, Cl₂) in an inert solvent | Cyclic halonium ion | Typically results in anti-addition of the two halogen atoms across the double bond. savemyexams.com |

| Oxidation of Thiophene Ring | Strong oxidizing agent (e.g., HOF·MeCN) | Sulfoxide | Stepwise oxidation of the sulfur atom, first to a sulfoxide, then potentially to a sulfone. rsc.org |

| Oxidation of Allylic Alcohol | Oxidizing agent (e.g., PCC, MnO₂) | Chromate ester (with PCC) | Yields an α,β-unsaturated ketone. Mechanism is reagent-dependent. youtube.com |

| Reduction of Vinyl Group | H₂, Pd/C | - | Catalytic hydrogenation leading to a saturated alkyl side chain. |

| Cationic Polymerization | Strong acid initiator | Carbocationic chain ends | Propagation occurs through the attack of the carbocation on the vinyl group of a monomer. |

Derivatives and Functionalization Strategies of 2 Thiophenemethanol, Alpha Ethenyl

Synthesis of Substituted 2-Thiophenemethanol (B153580), alpha-ethenyl- Analogs

The derivatization of the 2-Thiophenemethanol, alpha-ethenyl- scaffold through alkylation and arylation reactions can be approached in several ways, primarily targeting the hydroxyl group or the thiophene (B33073) ring.

The hydroxyl group can be readily alkylated to form ethers under various conditions. youtube.com Standard Williamson ether synthesis, involving deprotonation with a base to form the alkoxide followed by reaction with an alkyl halide, is a common strategy. More contemporary methods might employ metal catalysis to facilitate the coupling of the alcohol with a variety of partners. For instance, carbonates can serve as alkylating agents in the presence of suitable catalysts. youtube.com While specific examples for 2-Thiophenemethanol, alpha-ethenyl- are not extensively documented, the general principles of alcohol alkylation are applicable. youtube.com

Arylation of the hydroxyl group to form aryl ethers can also be achieved, often through cross-coupling reactions. The thiophene ring itself is amenable to functionalization, including alkylation and arylation, primarily through electrophilic substitution or metal-catalyzed cross-coupling reactions. The reactivity and regioselectivity of these reactions are influenced by the directing effects of the hydroxymethyl and vinyl substituents.

Specific examples of alkylation on similar thiophene-containing structures have been reported. For instance, the synthesis of 2,3-disubstituted benzo[b]thiophenes has been achieved through a one-pot successive cyclization-alkylation strategy. nih.gov While not directly on the 2-Thiophenemethanol, alpha-ethenyl- core, these methods highlight the feasibility of introducing alkyl groups onto thiophene rings.

The introduction of nitrogen- and sulfur-containing functionalities can significantly alter the biological and chemical properties of 2-Thiophenemethanol, alpha-ethenyl-.

Nitrogen-containing groups can be introduced through various synthetic routes. One common approach is the reductive amination of a corresponding ketone precursor, 1-(thiophen-2-yl)prop-2-en-1-one (B2894955). This reaction, typically carried out with an amine in the presence of a reducing agent like sodium borohydride, can yield a variety of primary and secondary amines. organic-chemistry.org The resulting amino group can be further derivatized.

The introduction of sulfur-containing side chains can be accomplished through several methods. Thioether linkages can be formed, for example, by converting the alcohol to a leaving group and reacting it with a thiol. The inherent sulfur atom in the thiophene ring is a key feature of the molecule, and additional sulfur-containing moieties can be introduced to modulate its properties. The synthesis of thioacid derivatives of diarylethenes, for example, has been achieved from corresponding carboxylic acids, showcasing a potential route for introducing thioacid groups into thiophene-containing molecules. nih.gov Nature itself provides a wide array of mechanisms for incorporating sulfur into molecules, which can serve as inspiration for synthetic strategies. nih.govnih.gov

Chiral Derivatization and Control of Stereochemistry

The presence of a stereocenter at the carbinol carbon makes the control of stereochemistry a critical aspect of the chemistry of 2-Thiophenemethanol, alpha-ethenyl-.

Classical resolution via diastereomeric salt formation is a widely used method for separating enantiomers of chiral acids and bases. mdpi.com Although 2-Thiophenemethanol, alpha-ethenyl- is an alcohol, it can be derivatized to a carboxylic acid or an amine, which can then be resolved using a chiral resolving agent. For instance, the alcohol could be esterified with a chiral diacid, such as tartaric acid, to form diastereomeric esters that can be separated by chromatography or crystallization.

Biocatalysis offers a powerful and environmentally friendly alternative for obtaining enantiopure compounds. nih.gov Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols. nih.gov

In a typical lipase-catalyzed kinetic resolution, one enantiomer of the racemic alcohol is selectively acylated, leaving the other enantiomer unreacted. researchgate.netnih.gov This process can be highly enantioselective, providing access to both enantiomers in high enantiomeric excess. For example, the kinetic resolution of racemic 1-phenylethanol, a structural analog of 2-Thiophenemethanol, alpha-ethenyl-, has been extensively studied using various lipases. nih.govscielo.br

Another biocatalytic strategy is the asymmetric reduction of the corresponding ketone, 1-(thiophen-2-yl)prop-2-en-1-one. Yeast, such as Saccharomyces cerevisiae, contains oxidoreductases that can catalyze the reduction of ketones to alcohols with high enantioselectivity. This approach can directly yield one enantiomer of the alcohol in high purity.

| Biocatalytic Method | Enzyme/Organism | Substrate Analog | Outcome |

| Kinetic Resolution | Lipase (e.g., Novozym 435) | (R,S)-1-phenylethanol | Enantiomerically enriched (S)-alcohol and (R)-acetate |

| Asymmetric Reduction | Saccharomyces cerevisiae | Acetophenone (B1666503) | Enantiomerically enriched (S)-1-phenylethanol |

This table presents data for a structurally similar compound, 1-phenylethanol, to illustrate the potential of biocatalytic methods.

Conjugation and Linker Chemistry for Complex Molecular Architectures

The functional groups on 2-Thiophenemethanol, alpha-ethenyl- provide handles for its conjugation to other molecules, enabling the construction of more complex architectures. The hydroxyl group can be used to form esters or ethers, linking the molecule to polymers, biomolecules, or other small molecules. The vinyl group can participate in various addition reactions, such as Michael additions or cycloadditions, allowing for its incorporation into larger systems. The thiophene ring can also be functionalized for conjugation purposes, for example, through Suzuki or Sonogashira cross-coupling reactions if a halo-substituent is present.

While specific examples of conjugation and linker chemistry involving 2-Thiophenemethanol, alpha-ethenyl- are not widely reported in the literature, the known reactivity of its functional groups suggests a broad potential for its use as a building block in medicinal chemistry and materials science.

Polymerization Science of 2 Thiophenemethanol, Alpha Ethenyl and Its Derivatives

Homo- and Copolymerization Mechanisms Involving the Ethenyl and Thiophene (B33073) Moieties

The dual functionality of 2-Thiophenemethanol (B153580), alpha-ethenyl- allows for polymerization to occur through two primary, independent routes: radical polymerization targeting the vinyl group and oxidative polymerization engaging the thiophene ring.

The alpha-ethenyl group of the monomer can undergo radical polymerization to form a polymer with a carbon-carbon backbone and pendant thiophenemethanol groups. This process is typically initiated by radical initiators and proceeds via the standard mechanism of initiation, propagation, and termination. The polymerization of dendritic macromonomers featuring a vinyl group at the focal point and thiophene oligomers as side chains has been successfully demonstrated using radical polymerization methods. nih.gov This approach yields dendronized polymers where the spatial overlap of the thiophene dendrons, facilitated by their connection to the polymer backbone, leads to distinct photophysical and redox behaviors compared to the original macromonomers. nih.gov The resulting polymer architecture consists of a flexible aliphatic chain with regularly spaced, functional thiophene-containing side groups. These side groups can then be used for further reactions, such as cross-linking or grafting.

| Polymerization Method | Monomer Type | Resulting Polymer Architecture | Key Finding | Reference |

| Radical Polymerization | Dendritic macromonomer with focal vinyl group and thiophene dendrons | Dendronized polymer with poly(vinyl) backbone | Spatial overlapping of thiophene dendrons on the polymer backbone alters material properties. | nih.gov |

The thiophene ring is susceptible to oxidative polymerization, which creates a conjugated polythiophene backbone. This reaction can be initiated chemically, electrochemically, or photochemically. acs.orgmpg.deresearchgate.net Photoinduced oxidative homopolymerization is a particularly notable method, offering spatial and temporal control over the polymerization process. researchgate.net In this method, a monomer solution containing a photosensitizer or an onium salt, such as a diphenyliodonium (B167342) salt (DPI), is irradiated with light. mdpi.comnih.gov This generates radical cations from the thiophene rings, which then couple, typically at the α-positions (2- and 5-positions), to form bithienyl linkages and extend into a polythiophene chain. researchgate.netmdpi.com This approach has been successfully used to polymerize thiophene-end-functionalized macromonomers, demonstrating its utility in creating complex polymer structures. mdpi.comnih.gov The resulting polymers are often electroactive and colored due to the extended π-conjugation along the backbone. mpg.de

| Oxidative Method | Initiator/Oxidant | Monomer System | Resulting Product | Reference |

| Photoinduced Oxidative Polymerization | Diphenyliodonium Salt (DPI) | Thiophene-end-functionalized oligo(D,L-lactide) | Thiophene-conjugated oligomeric main chain grafted with PDLLA. | researchgate.netmdpi.comnih.gov |

| Chemical Oxidative Polymerization | Iron(III) chloride (FeCl₃) | 3-substituted thiophenes | High molecular weight polythiophenes. | nih.gov |

| Electrochemical Polymerization | Applied Potential | Tetrafunctional thiophene-based monomers | Microporous polythiophene network films. | acs.org |

Design and Synthesis of Functional Polymer Architectures

By leveraging the dual polymerization capabilities of thiophene-ethenyl monomers and their derivatives, a variety of sophisticated polymer architectures can be synthesized, including end-functionalized oligomers and grafted conjugated polymers.

End-functionalized oligomers, often termed macromonomers, are powerful building blocks for creating complex polymer structures. nih.gov A prime example is the synthesis of thiophene-capped poly(ε-caprolactone) (Th-PCL). While direct synthesis with 2-Thiophenemethanol, alpha-ethenyl- can be complex, an analogous and well-documented approach involves using a functional initiator, such as 2-thiophenemethanol, for the ring-opening polymerization (ROP) of ε-caprolactone. mdpi.comnih.gov This method has been demonstrated effectively with the related monomer D,L-lactide to produce α-thienyl-ω-hydroxyl-end-groups functionalized oligo-(D,L-lactide) (Th-PDLLA). mdpi.comnih.gov The synthesis yields a biodegradable polyester (B1180765) chain with a polymerizable thiophene group at one end, which can then participate in subsequent polymerization reactions. mdpi.comnih.gov The properties of such macromonomers can be precisely controlled by adjusting the initial monomer-to-initiator ratio. mdpi.com

Table: Characterization of a Thiophene-Functionalized Macromonomer (Th-PDLLA)

| Property | Value | Method | Reference |

|---|---|---|---|

| Number Average Molecular Weight (Mₙ) | 2512 g/mol | ¹H-NMR | mdpi.com |

Grafted conjugated polymers combine a rigid, conjugated backbone with flexible side chains, leading to materials with unique self-assembly properties and processability. nih.gov These are often described as "hairy-rod" polymers. mdpi.com They can be synthesized by the oxidative polymerization of the thiophene-functionalized macromonomers described in the previous section. mdpi.comnih.govnih.gov For instance, the photoinduced oxidative polymerization of Th-PDLLA macromonomers results in a polymer with a polythiophene main chain ("rod") grafted with flexible oligo(D,L-lactide) side chains ("coil"). researchgate.netmdpi.com This architecture combines the electroactive properties of polythiophene with the biocompatibility and biodegradability of the polylactide grafts. mdpi.comnih.gov The mismatch in rigidity and chemical nature between the backbone and the side chains drives phase separation and self-assembly, influencing the morphology and performance of the material in applications like optoelectronics. nih.gov

Nanomaterial Fabrication via Polymerization Processes (e.g., nanoparticles of polymerized thiophene methanol)

Polymerization of thiophene derivatives can be harnessed to fabricate structured nanomaterials, particularly polymer nanoparticles. These nanoparticles can be formed from pre-synthesized polythiophenes or during the polymerization process itself. One common fabrication method is nanoprecipitation, where a solution of a functionalized polythiophene is rapidly mixed with a non-solvent, causing the polymer to collapse into nanoparticles. nih.gov This has been used to create amine-reactive fluorescent nanoparticles from polythiophenes bearing N-succinimidyl-ester groups. nih.gov These nanoparticles were found to remain docked on cell membranes rather than being internalized, a property attributed to the reactive surface groups. nih.gov

Another approach involves conducting the polymerization in a confined environment. For example, thiol-ene photopolymerization carried out in an aerosol generates spherical, functional polymer nanoparticles. mdpi.com This technique allows for the rapid synthesis of cross-linked nanoparticles from various thiol and alkene monomer combinations within seconds. mdpi.com The properties and degree of agglomeration of the resulting nanoparticles depend on the functionality of the monomers used. mdpi.com Such methods provide a route to producing nanoparticles of polymerized thiophene derivatives with controlled size and surface chemistry for targeted applications. nih.govnih.gov

Table: Examples of Thiophene-Based Nanomaterials

| Fabrication Method | Polymer/Monomer System | Nanomaterial Type | Key Feature | Reference |

|---|---|---|---|---|

| Nanoprecipitation | Polythiophenes with N-succinimidyl-ester groups | Reactive fluorescent nanoparticles | Dock on cell membranes; not internalized. | nih.gov |

| Aerosol Photopolymerization | Di-, tri-, and tetrafunctional thiols with alkene monomers | Cross-linked poly(thio-ether) nanoparticles | Rapid synthesis of spherical nanoparticles with reactive -SH groups. | mdpi.com |

Advanced Spectroscopic and Spectrometric Characterization of 2 Thiophenemethanol, Alpha Ethenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules, including 2-Thiophenemethanol (B153580), alpha-ethenyl-. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. For a related compound, 2-Thiophenemethanol, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different proton environments. nih.gov For instance, the protons on the thiophene (B33073) ring typically appear as multiplets in the aromatic region of the spectrum. The chemical shifts and coupling patterns of these protons are highly informative for determining their relative positions on the thiophene ring.

A representative ¹H NMR data for 2-Thiophenemethanol is presented below:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.29 - 7.22 (m) | Multiplet | 1H | Thiophene-H |

| 7.00 - 6.94 (m) | Multiplet | 2H | Thiophene-H |

| 4.78 (s) | Singlet | 2H | -CH₂OH |

| 2.25 (s) | Singlet | 1H | -OH |

This table is based on data for the related compound 2-Thiophenemethanol and serves as an illustrative example. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the case of 2-Thiophenemethanol, the ¹³C NMR spectrum will show distinct signals for each unique carbon atom. chemicalbook.com The chemical shifts of the carbon atoms in the thiophene ring are characteristic and help to confirm the presence of this heterocyclic moiety.

A representative ¹³C NMR data for 2-Thiophenemethanol is as follows:

| Chemical Shift (ppm) | Assignment |

| 143.97 | C-Thiophene (quaternary) |

| 126.70 | C-Thiophene |

| 125.24 | C-Thiophene |

| 59.24 | -CH₂OH |

This table is based on data for the related compound 2-Thiophenemethanol and serves as an illustrative example. nih.gov

Two-Dimensional NMR Techniques (e.g., HMBC, HMQC, COSY for related compounds)

Two-dimensional (2D) NMR techniques, such as COSY, HSQC (or HMQC), and HMBC, are powerful tools for establishing the connectivity between atoms in a molecule, which is particularly useful for complex structures. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms. youtube.comuvic.ca

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for piecing together the molecular framework. youtube.comresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering in Raman spectroscopy corresponds to specific vibrational frequencies of functional groups. For 2-Thiophenemethanol, the IR spectrum would show characteristic absorption bands for the O-H stretch of the alcohol group, C-H stretches of the aromatic and vinyl groups, and C=C and C-S stretching vibrations of the thiophene ring. nist.gov

| Vibrational Mode | Frequency Range (cm⁻¹) |

| O-H Stretch | 3200-3600 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=C Stretch (Thiophene) | 1400-1600 |

| C-S Stretch | 600-800 |

This table provides a general overview of expected IR absorption regions for the functional groups present in 2-Thiophenemethanol, alpha-ethenyl-.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov For 2-Thiophenemethanol, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule, as different fragments are formed depending on the weakest bonds and the stability of the resulting ions.

The high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula with high accuracy.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Elucidation

Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to study the electronic transitions within a molecule. The UV-Vis spectrum of thiophene derivatives typically shows absorption bands corresponding to π-π* transitions within the conjugated system. nih.govresearchgate.net The position and intensity of these bands are influenced by the substituents on the thiophene ring. scispace.com

Computational Chemistry and Theoretical Investigations of 2 Thiophenemethanol, Alpha Ethenyl

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density functional theory equivalent, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For a molecule like 2-Thiophenemethanol (B153580), alpha-ethenyl-, DFT calculations would be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties.

A common and well-validated approach for such a study would involve the use of a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) functional, combined with a basis set like 6-311G(d,p). figshare.com This level of theory has been shown to provide reliable results for a wide range of organic molecules, including thiophene (B33073) derivatives. nih.govresearchgate.net For instance, in studies of other novel thiophene derivatives, the B3LYP method with the 6-311G(d,p) basis set has been successfully used to optimize molecular geometries. figshare.com

The optimization process would yield key structural parameters. Based on studies of similar compounds like 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl), we can anticipate specific bond lengths and angles. For example, the C-S bond length within the thiophene ring and the bond angles such as C-C-S are expected to align with those of other thiophene structures. nih.gov

Table 1: Predicted Optimized Geometric Parameters for 2-Thiophenemethanol, alpha-ethenyl- (Illustrative) This table is illustrative and based on expected values from similar thiophene derivatives. Actual values would require specific calculations for the title compound.

| Parameter | Predicted Value (Angstrom/Degrees) |

| C-S (Thiophene Ring) | ~1.7 Å |

| C=C (Ethenyl Group) | ~1.34 Å |

| C-O (Alcohol) | ~1.43 Å |

| Thiophene Ring Angles | ~111-112° |

HOMO-LUMO Analysis and Electronic Transition Predictions

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.govresearchgate.net A smaller gap generally suggests higher reactivity. mdpi.com

For 2-Thiophenemethanol, alpha-ethenyl-, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the ethenyl group, while the LUMO would likely be distributed over the same π-conjugated system. The energy of these orbitals would be calculated using the same DFT method (e.g., B3LYP/6-311G(d,p)).

To predict the electronic absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. sigmaaldrich.com TD-DFT calculations can predict the excitation energies (corresponding to absorption wavelengths) and the oscillator strengths of electronic transitions. nih.gov For instance, in a study of thiophene-based π-conjugated molecules, TD-DFT was used to elucidate their optical properties. nih.gov However, it is important to note that for some thiophene compounds, TD-DFT can sometimes produce qualitatively incorrect results, and care must be taken in the interpretation of the predicted spectra. sigmaaldrich.com

Table 2: Predicted Electronic Properties of 2-Thiophenemethanol, alpha-ethenyl- (Illustrative) This table is illustrative and based on expected values from similar thiophene derivatives. Actual values would require specific calculations for the title compound.

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -6.0 to -5.0 |

| LUMO Energy | ~ -1.5 to -0.5 |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 |

| First Major Electronic Transition (λmax) | ~ 250-300 nm |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into a single, optimized molecular structure, Molecular Dynamics (MD) simulations can explore the conformational landscape and intermolecular interactions of a molecule over time. For a flexible molecule like 2-Thiophenemethanol, alpha-ethenyl-, with its rotatable bonds, MD simulations would be invaluable.

An MD simulation would treat the atoms as classical particles and solve Newton's equations of motion. This would allow for the exploration of different rotational conformers and the identification of the most stable or populated conformations in various environments (e.g., in a vacuum or in a solvent).

Furthermore, by simulating a system with multiple molecules, MD can reveal how these molecules interact with each other. For instance, Hirshfeld surface analysis, often used in conjunction with crystallographic data, can be computationally generated from MD simulations to visualize and quantify intermolecular contacts, such as hydrogen bonding involving the hydroxyl group and π-π stacking of the thiophene rings. lookchem.com

Reaction Mechanism Pathway Elucidation through Theoretical Modeling

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions. For 2-Thiophenemethanol, alpha-ethenyl-, one could investigate various potential reactions, such as its oxidation, reduction, or participation in polymerization reactions.

To study a reaction pathway, computational chemists would identify the structures of the reactants, products, and any intermediates and transition states. DFT calculations, using a functional like B3LYP, are commonly employed to locate these stationary points on the potential energy surface. By calculating the energies of these structures, a reaction energy profile can be constructed, which shows the energy changes as the reaction progresses.

The identification of transition states, which are saddle points on the potential energy surface, is crucial for determining the activation energy of a reaction. This, in turn, provides information about the reaction rate. Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima for reactants, products, and intermediates; a single imaginary frequency for a transition state). Such theoretical investigations can provide a detailed, step-by-step understanding of how the molecule transforms during a chemical reaction.

Emerging Research Directions and Future Perspectives for 2 Thiophenemethanol, Alpha Ethenyl

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 2-Thiophenemethanol (B153580), alpha-ethenyl- is a key area of ongoing research, with a focus on improving efficiency, selectivity, and sustainability. Traditional methods often involve the Grignard reaction between 2-bromothiophene (B119243) and acrolein, but this approach can be hampered by the need for anhydrous conditions and the use of flammable ether solvents. google.com

Current research is directed towards overcoming these limitations. One promising avenue is the use of alternative organometallic reagents that are more tolerant of functional groups and reaction conditions. Additionally, catalytic methods are being explored to achieve higher yields and selectivity under milder conditions. For instance, the reduction of 2-acetylthiophene (B1664040) to the corresponding alcohol, followed by a Wittig-type reaction, represents a potential alternative pathway.

Future efforts in this area will likely concentrate on the development of one-pot syntheses and flow chemistry processes. These approaches offer significant advantages in terms of reduced waste, improved safety, and scalability. The application of computational modeling to predict reaction outcomes and optimize catalyst design will also play a crucial role in accelerating the discovery of more efficient synthetic routes.

Exploration of Advanced Functional Materials from its Polymers and Copolymers

The presence of a polymerizable vinyl group and a functionalizable hydroxyl group makes 2-Thiophenemethanol, alpha-ethenyl- an attractive monomer for the synthesis of advanced functional materials. The resulting polymers and copolymers can exhibit a unique combination of properties derived from the thiophene (B33073) ring, such as conductivity and thermal stability, and the reactivity of the pendant hydroxyl groups.

Homopolymers of 2-Thiophenemethanol, alpha-ethenyl- can be synthesized through various polymerization techniques, including free radical, cationic, and ring-opening metathesis polymerization (ROMP). The resulting poly(2-Thiophenemethanol, alpha-ethenyl-) possesses hydroxyl groups that can be further modified to tune the material's properties, such as solubility, hydrophilicity, and reactivity.

Copolymerization of 2-Thiophenemethanol, alpha-ethenyl- with other monomers opens up a vast design space for creating materials with tailored functionalities. For example, copolymerization with monomers containing different electronic or optical properties could lead to the development of novel semiconducting or light-emitting materials. The incorporation of biocompatible monomers could also pave the way for applications in the biomedical field.

Table 1: Potential Applications of Polymers and Copolymers of 2-Thiophenemethanol, alpha-ethenyl-

| Application Area | Potential Functionality |

|---|---|

| Electronics | Conductive polymers, organic thin-film transistors (OTFTs), sensors |

| Optoelectronics | Organic light-emitting diodes (OLEDs), electrochromic devices |

| Biomaterials | Drug delivery systems, tissue engineering scaffolds, biocompatible coatings |

| Coatings | Anti-corrosion coatings, functional surface modifications |

Green Chemistry Approaches in Synthesis and Application Development

The principles of green chemistry are increasingly being integrated into the research and development of 2-Thiophenemethanol, alpha-ethenyl- and its derivatives. This involves a conscious effort to minimize waste, use less hazardous substances, and improve energy efficiency throughout the entire lifecycle of the chemical, from its synthesis to its final application.

In the synthesis of the monomer, green chemistry approaches focus on replacing hazardous reagents and solvents with more environmentally benign alternatives. For example, research is underway to utilize water as a reaction medium and to employ catalytic systems that can operate under ambient temperature and pressure. The use of renewable feedstocks as starting materials is another important goal.

The development of applications for polymers and copolymers of 2-Thiophenemethanol, alpha-ethenyl- is also being guided by green chemistry principles. This includes designing materials that are biodegradable or can be easily recycled. Furthermore, the use of these materials in applications that contribute to sustainability, such as in renewable energy technologies or environmental remediation, is a key area of focus.

Interdisciplinary Research with Materials Science and Catalysis

The unique properties of 2-Thiophenemethanol, alpha-ethenyl- position it at the intersection of several scientific disciplines, most notably materials science and catalysis. This interdisciplinary approach is crucial for unlocking the full potential of this versatile compound.

In materials science, researchers are exploring the self-assembly properties of polymers and copolymers derived from 2-Thiophenemethanol, alpha-ethenyl- to create well-defined nanostructures. These materials could find applications in areas such as nanoelectronics and photonics. The ability to tune the material's properties through chemical modification of the hydroxyl groups is of particular interest to materials scientists. chemimpex.com

In the field of catalysis, the thiophene moiety of 2-Thiophenemethanol, alpha-ethenyl- can act as a ligand for metal catalysts. thegoodscentscompany.com Polymers and copolymers containing this monomer can therefore be used as supports for catalysts, offering advantages such as improved catalyst stability and recyclability. thegoodscentscompany.com The hydroxyl groups can also be used to anchor catalytic species, leading to the development of novel heterogeneous catalysts for a variety of chemical transformations. thegoodscentscompany.com

The synergy between materials science and catalysis is evident in the development of catalytically active materials based on 2-Thiophenemethanol, alpha-ethenyl-. For example, conductive polymers incorporating catalytic metal nanoparticles are being investigated for use in fuel cells and sensors. Future research in this area will likely focus on the design of multifunctional materials that combine catalytic activity with other desirable properties, such as optical or electronic functionality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.